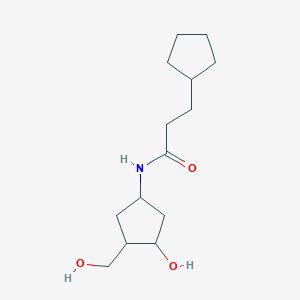
3-cyclopentyl-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-cyclopentyl-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)propanamide is a chemical compound with the molecular formula C14H25NO3. It is a complex organic molecule that contains cyclopentyl groups, hydroxyl groups, and an amide group .
Synthesis Analysis
The synthesis of this compound involves a reaction between 3-hydroxy-4-methoxybenzoic acid, cyclopentylamine, and N,N-diisopropylethylamine (DIEA) in DMF. The reaction is facilitated by the addition of 2-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU). After stirring for 5 hours, the reaction was complete as monitored by Thin Layer Chromatography .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The molecule is monoclinic, with a = 11.6502 (8) Å, b = 13.8752 (8) Å, c = 7.9644 (5) Å, β = 106.051 (2)°, V = 1237.25 (14) Å3, Z = 4 . The structure includes cyclopentyl groups, hydroxyl groups, and an amide group .Scientific Research Applications
Glucokinase Activation:
This compound has been investigated as a potential glucokinase activator . Glucokinase plays a crucial role in glucose homeostasis by regulating glucose uptake and metabolism in the liver and pancreas. Enhancing glucokinase activity could have implications for diabetes management and drug development.
Anti-Alzheimer’s Potential:
Benzamide derivatives, including this compound, have been explored for their anti-Alzheimer’s activity . While more research is needed, these derivatives show promise in modulating pathways associated with neurodegenerative diseases.
Photocatalysis and Photothermal Applications:
Although not directly studied for this compound, benzamide derivatives have been explored in photocatalysis and photothermal applications . Investigating its behavior under light exposure could reveal interesting properties for energy conversion and environmental remediation.
properties
IUPAC Name |
3-cyclopentyl-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c16-9-11-7-12(8-13(11)17)15-14(18)6-5-10-3-1-2-4-10/h10-13,16-17H,1-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAULETWFCTHTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2CC(C(C2)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzyl-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2995765.png)
![N-(4,5-Dibromo-2-([(4-methylphenyl)sulfonyl]amino)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2995769.png)
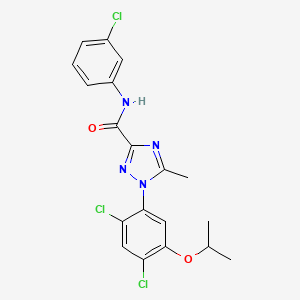
![N-allyl-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2995772.png)
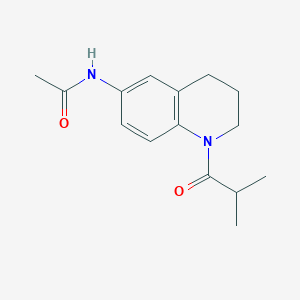

![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2995777.png)
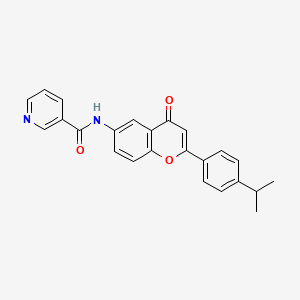
![N-[(5-bromopyrazin-2-yl)methyl]-2-cyclopropylpyrimidin-4-amine](/img/structure/B2995781.png)
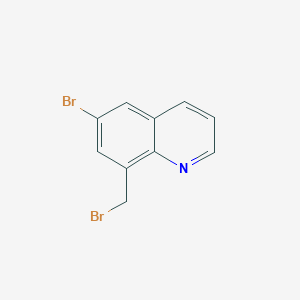
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2995783.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2995785.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2995786.png)
![(2S,3S)-3-methyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]pentanoic acid](/img/structure/B2995787.png)